

# Cy5.5 Dye for Deep Tissue Imaging: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cy5.5

Cat. No.: B560562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the near-infrared (NIR) fluorescent dye, Cyanine5.5 (**Cy5.5**), and its application in deep tissue imaging. **Cy5.5** is a versatile and highly sensitive dye ideal for *in vivo* studies, enabling researchers to visualize and quantify biological processes non-invasively.<sup>[1]</sup> Its emission in the NIR spectrum minimizes background fluorescence from biological tissues, allowing for greater penetration depth compared to dyes that emit in the visible range.<sup>[1]</sup> This guide will cover the core properties of **Cy5.5**, detailed experimental protocols for its use, and an example of its application in studying a key signaling pathway in cancer research.

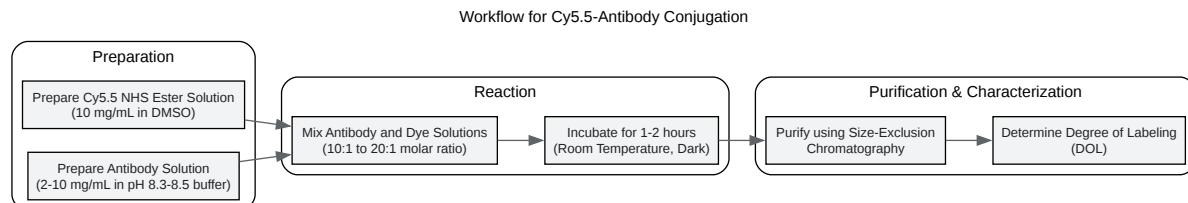
## Core Properties of Cy5.5 Dye

The photophysical properties of **Cy5.5** make it a powerful tool for deep tissue imaging. Its high molar extinction coefficient and good quantum yield contribute to its bright fluorescence signal. The excitation and emission maxima of **Cy5.5** are in the near-infrared window (700-900 nm), where light absorption and scattering by biological tissues are significantly reduced.<sup>[2]</sup>

| Property                                                | Value                                            | Reference |
|---------------------------------------------------------|--------------------------------------------------|-----------|
| Maximum Excitation Wavelength ( $\lambda_{\text{ex}}$ ) | ~675 - 684 nm                                    | [3]       |
| Maximum Emission Wavelength ( $\lambda_{\text{em}}$ )   | ~694 - 710 nm                                    | [3]       |
| Molar Extinction Coefficient ( $\epsilon$ )             | ~190,000 - 250,000 $\text{M}^{-1}\text{cm}^{-1}$ | [3]       |
| Quantum Yield ( $\Phi$ )                                | ~0.2 - 0.28                                      | [3]       |
| Reactive Group (for conjugation)                        | N-hydroxysuccinimide (NHS) ester                 | [4][5]    |
| Reactivity                                              | Primary amines                                   | [4][5]    |

## Experimental Protocols

### Conjugation of Cy5.5 NHS Ester to Antibodies


This protocol outlines the steps for covalently labeling an antibody with **Cy5.5** NHS ester. The NHS ester reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond.[4][5]

#### Materials:

- Purified antibody (in an amine-free buffer like PBS)
- **Cy5.5** NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)[2]
- Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)

#### Procedure:

- Prepare the Antibody Solution:
  - Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[2]
  - Ensure the antibody solution is at a pH of 8.0-9.0 for optimal labeling.[4]
- Prepare the **Cy5.5** Stock Solution:
  - Dissolve the **Cy5.5** NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[4]
- Conjugation Reaction:
  - Slowly add the **Cy5.5** stock solution to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1 to 20:1.[4]
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]
- Quench the Reaction (Optional):
  - Add the quenching reagent to stop the reaction.
- Purification:
  - Separate the **Cy5.5**-conjugated antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[2]
  - Collect the fractions containing the labeled antibody.
- Characterization:
  - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the antibody) and ~675 nm (for **Cy5.5**). An optimal DOL is typically between 2 and 7.

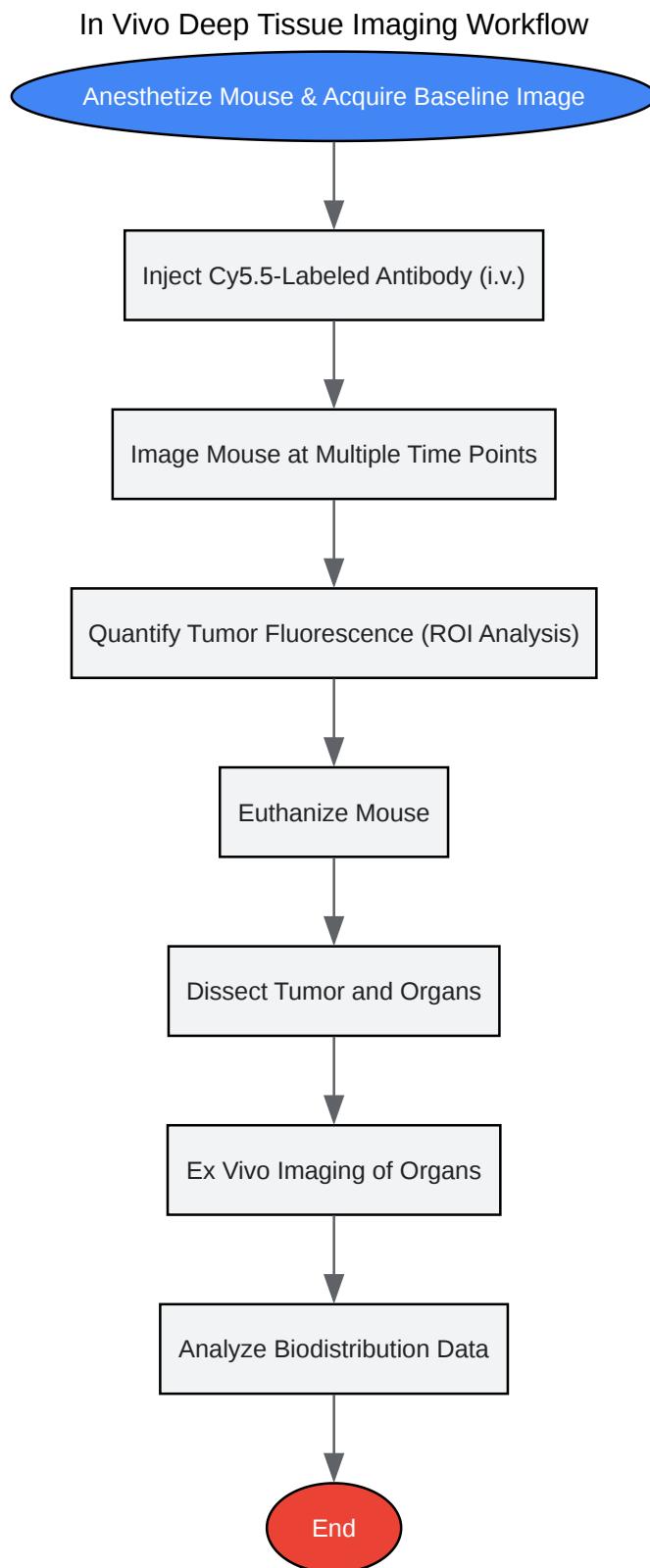


[Click to download full resolution via product page](#)

Workflow for conjugating **Cy5.5** dye to an antibody.

## In Vivo Deep Tissue Imaging of Tumor-Bearing Mice

This protocol describes a general workflow for in vivo imaging of tumor-bearing mice using a **Cy5.5**-labeled antibody.


### Materials:

- Tumor-bearing mice (e.g., xenograft models)
- **Cy5.5**-labeled antibody in sterile PBS
- In vivo imaging system (e.g., IVIS) with appropriate filters for **Cy5.5** (Excitation: ~640 nm, Emission: ~680 nm)[2]
- Anesthesia (e.g., isoflurane)

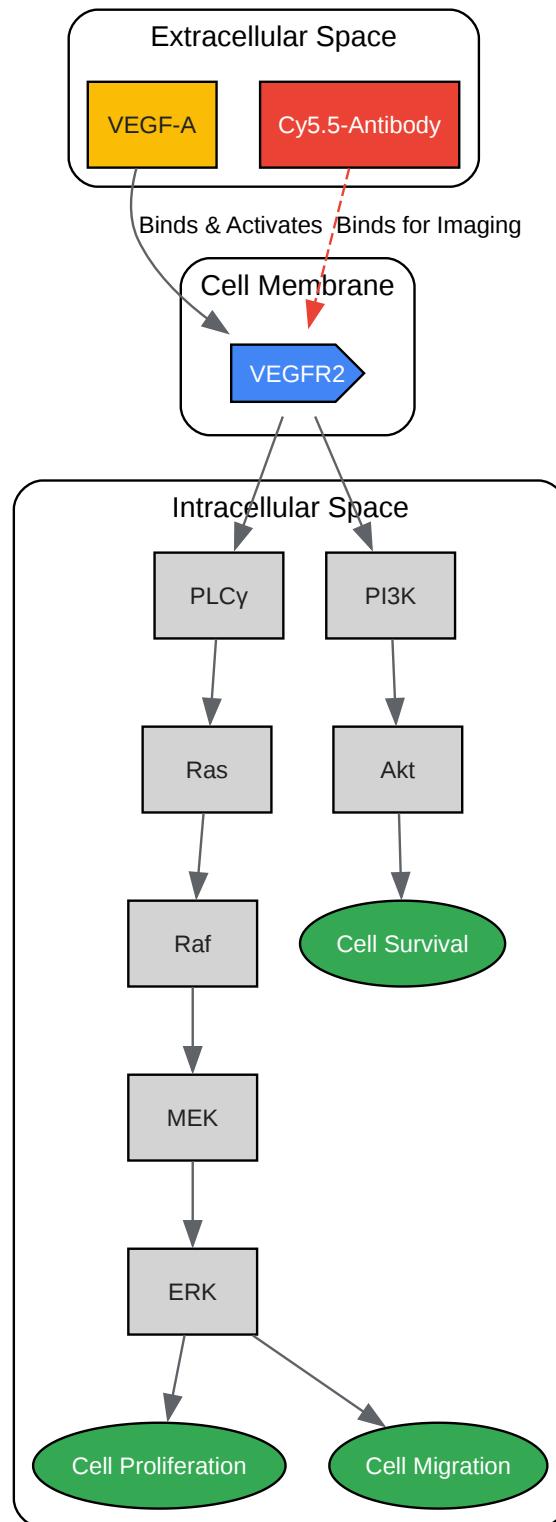
### Procedure:

- Animal and Probe Preparation:
  - Anesthetize the mice using isoflurane.
  - Acquire a baseline image before injecting the probe to assess autofluorescence.[2]

- Probe Administration:
  - Inject the **Cy5.5**-labeled antibody intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse in a volume of 100-200  $\mu$ L.[2]
- In Vivo Imaging:
  - Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor visualization.[2]
  - Use the appropriate excitation and emission filters for **Cy5.5**.
- Data Quantification:
  - Use imaging software (e.g., ImageJ) to draw regions of interest (ROIs) around the tumor and a background area.[6]
  - Measure the mean fluorescence intensity in the ROIs.
  - Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.[2]
- Ex Vivo Biodistribution:
  - At the final time point, euthanize the mice.
  - Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).[2]
  - Image the dissected organs to confirm the in vivo findings and assess the biodistribution of the probe.[2][7]



[Click to download full resolution via product page](#)


A typical workflow for in vivo deep tissue imaging.

## Application Example: Imaging the VEGF/VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.<sup>[8]</sup> The VEGF receptor 2 (VEGFR2) is often overexpressed on the surface of tumor endothelial cells, making it an attractive target for cancer diagnosis and therapy.<sup>[8]</sup> **Cy5.5** can be conjugated to antibodies that specifically target VEGFR2, such as bevacizumab, to visualize and quantify the expression of this receptor in deep-seated tumors.<sup>[9]</sup>

The binding of VEGF-A to VEGFR2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.<sup>[10]</sup> By using a **Cy5.5**-labeled anti-VEGFR2 antibody, researchers can non-invasively monitor the expression of VEGFR2 and potentially the response to anti-angiogenic therapies.

## VEGF/VEGFR2 Signaling Pathway in Angiogenesis

[Click to download full resolution via product page](#)Targeting VEGFR2 with a **Cy5.5**-labeled antibody.

## Conclusion

**Cy5.5** is a powerful and versatile near-infrared dye that is well-suited for a wide range of deep tissue imaging applications. Its favorable photophysical properties, including high sensitivity and deep tissue penetration, make it an invaluable tool for researchers in various fields, from basic science to drug development. By following established protocols for conjugation and *in vivo* imaging, researchers can effectively utilize **Cy5.5** to visualize and quantify biological processes in living organisms, providing critical insights into disease mechanisms and therapeutic responses.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]
- 4. bocsci.com [bocsci.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of bevacizumab conjugated to Cy5.5 for detection of head and neck cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cy5.5 Dye for Deep Tissue Imaging: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560562#cy5-5-dye-for-deep-tissue-imaging>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)